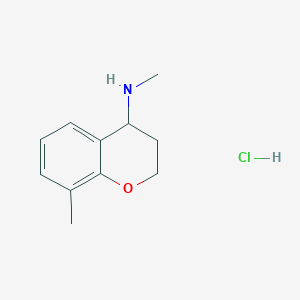
3-(4-(methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(methylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as amides and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
Research has demonstrated the importance of chemical inhibitors in understanding the metabolism of various drugs by cytochrome P450 enzymes in human liver microsomes. Selective inhibitors help in identifying the specific P450 isoforms responsible for the metabolism of drugs, which is crucial for predicting drug-drug interactions. For example, the selectivity of inhibitors for cytochrome P450 isoforms plays a critical role in drug metabolism studies, facilitating the development of safer and more effective medications (Khojasteh et al., 2011).
Drug Delivery and Nanoformulations
In the realm of cardiovascular diseases, innovative delivery systems for therapeutic agents show significant promise. The development of nanoformulations for drugs like adenosin A2A receptor agonist and soluble epoxide hydrolase inhibitors exemplifies advances in targeted drug delivery, potentially improving therapeutic outcomes in cardiovascular conditions (Geldenhuys et al., 2017).
Stereochemistry and Pharmacological Profile
The stereochemistry of compounds, such as phenylpiracetam and its methyl derivative, influences their pharmacological properties. Research into the enantiomerically pure forms of these compounds has provided insights into their enhanced pharmacological profiles, emphasizing the importance of stereochemistry in drug design and the potential for improved cognitive function treatments (Veinberg et al., 2015).
High-Performance Liquid Chromatography (HPLC) in Drug Analysis
The use of propylsulphonic acid-modified silica HPLC columns has been explored for the retention and analysis of basic drugs, demonstrating the technique's applicability in forensic and pharmaceutical sciences. This methodology facilitates the detection and separation of compounds, such as antimalarials and antidepressants, underscoring its utility in drug analysis (Flanagan et al., 2001).
Behavioral Pharmacology
The behavioral pharmacology of selective serotonin antagonists, such as AR-A000002, reveals their potential as anxiolytic and antidepressant agents. Studies on the anxiolytic activity and antidepressant efficacy of these compounds in various animal models highlight the therapeutic potential of serotonin antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27(25,26)20-12-9-17(10-13-20)11-14-21(24)22-16-19-8-5-15-23(19)18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,19H,5,8,11,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGXQWPNVGQZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

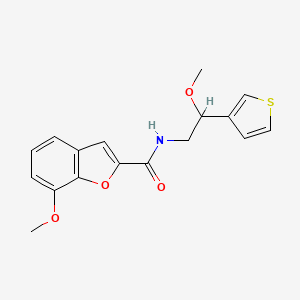
![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)
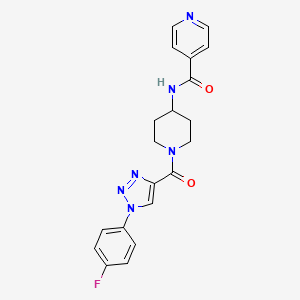
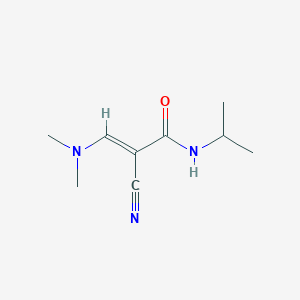
![2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801934.png)
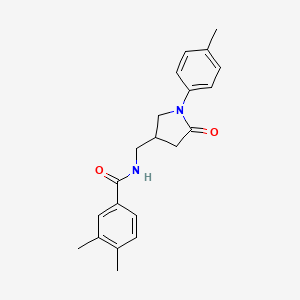
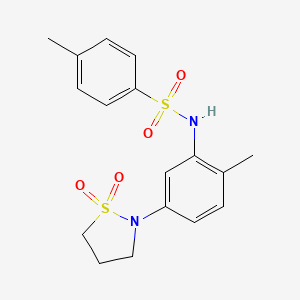
![Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2801939.png)
![ethyl 1-{5-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2801940.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2801942.png)
![5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2801943.png)
![9-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2801945.png)
![3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide](/img/structure/B2801946.png)
